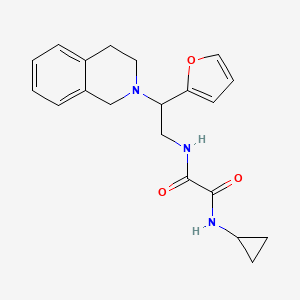![molecular formula C16H14ClN5O B2950482 (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide CAS No. 326002-71-5](/img/structure/B2950482.png)
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide, also known as BCTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTP is a small molecule antagonist of the metabotropic glutamate receptor 1 (mGluR1), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.
Mecanismo De Acción
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide acts as an antagonist of mGluR1, which is a G protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. Activation of mGluR1 leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are second messengers that regulate various cellular processes. This compound blocks the binding of glutamate to mGluR1, thereby preventing the activation of the PLC signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In Parkinson's disease, this compound has been found to increase the levels of dopamine and reduce the levels of reactive oxygen species (ROS) in the brain. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid beta and tau proteins in the brain. In addiction, this compound has been found to reduce the levels of dopamine in the brain and decrease drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying neurological disorders. This compound is also highly specific for mGluR1, which reduces the risk of off-target effects. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide research. One direction is to investigate the potential therapeutic applications of this compound in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to develop more potent and selective mGluR1 antagonists based on the structure of this compound. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and half-life, making it a more effective therapeutic agent.
Métodos De Síntesis
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide can be synthesized using a multistep reaction starting from 3-chlorobenzaldehyde and 1H-benzo[d][1,2,3]triazol-1-amine. The final step involves the condensation of the intermediate with propanehydrazide in the presence of acetic acid. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, mGluR1 has been shown to play a role in the degeneration of dopaminergic neurons. This compound has been found to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. In Alzheimer's disease, mGluR1 has been implicated in the formation of amyloid beta plaques. This compound has been shown to reduce the formation of amyloid beta plaques in animal models of Alzheimer's disease. In addiction, mGluR1 has been shown to play a role in the reward pathway. This compound has been found to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-5-3-4-12(10-13)11-18-20-16(23)8-9-22-15-7-2-1-6-14(15)19-21-22/h1-7,10-11H,8-9H2,(H,20,23)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSMYFHTOSMNRN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2E,4E)-5-(Dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate](/img/structure/B2950399.png)

![3-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2950403.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide](/img/structure/B2950408.png)





![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![5-Methyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2950421.png)
